N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioamide Formation: The benzoxazole derivative is then reacted with an isothiocyanate to form the thioamide linkage.
Coupling with Benzofuran: The final step involves coupling the benzoxazole-thioamide intermediate with a benzofuran carboxylic acid derivative under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioamide group to an amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide include other benzoxazole derivatives such as:
- N-{[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
- N-{[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-fluorobenzamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activity and chemical properties.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-14-11-12-16(24-26-18-8-4-6-10-21(18)31-24)13-19(14)27-25(32)28-23(29)22-15(2)17-7-3-5-9-20(17)30-22/h3-13H,1-2H3,(H2,27,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDPZPRWHYBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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